molecular formula C11H15NO5S B2784437 4-((1-(ethylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 2034426-39-4

4-((1-(ethylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2784437
CAS RN: 2034426-39-4
M. Wt: 273.3
InChI Key: SQYICECPHXFICX-UHFFFAOYSA-N
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Description

The compound [1-(ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride is similar to the one you’re asking about. It has a molecular weight of 214.72 and is a powder at room temperature .


Synthesis Analysis

A green and cost-effective synthesis method has been established for the preparation of key quaternary heterocyclic intermediates of baricitinib . This method employs commercially available and low-cost starting material benzylamine and an industry-oriented reaction of green oxidation reaction in a microchannel reactor .

Scientific Research Applications

Mechanism of Action

Baricitinib, which has a similar structure to the compound you’re asking about, is an oral and selective reversible inhibitor of the JAK1 and JAK2 and displays potent anti-inflammatory activity . It inhibits the intracellular signaling of many inflammatory cytokines such as IL-6 and IL-23 .

Safety and Hazards

The compound [1-(ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride has several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The synthetic method of baricitinib, a compound with a similar structure, has drawn great attention and been thoroughly investigated in recent years . The development of a green and facile synthetic method for intermediates of baricitinib is in high demand .

properties

IUPAC Name

4-(1-ethylsulfonylazetidin-3-yl)oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-3-18(14,15)12-6-10(7-12)17-9-4-8(2)16-11(13)5-9/h4-5,10H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYICECPHXFICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(C1)OC2=CC(=O)OC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(ethylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

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